5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyrrolidinone moiety
Mechanism of Action
Target of Action
Similar compounds have been found to target the factor xa (fxa) enzyme , which plays a crucial role in the blood coagulation cascade .
Mode of Action
It can be inferred from similar compounds that it may interact with its target enzyme, potentially inhibiting its function .
Biochemical Pathways
If it indeed targets the fxa enzyme like its analogs, it could affect the blood coagulation cascade , leading to downstream effects such as prevention of blood clot formation.
Pharmacokinetics
Similar compounds have been reported to have good oral bioavailability , which suggests that this compound might also have favorable pharmacokinetic properties.
Result of Action
If it acts similarly to its analogs, it could potentially inhibit the function of the fxa enzyme , thereby preventing the formation of blood clots.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be attached through a nucleophilic substitution reaction, where the thiophene sulfonamide reacts with a suitable pyrrolidinone derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
In medicinal chemistry, this compound has potential as a drug candidate. Sulfonamide-containing compounds are known for their antibacterial and anti-inflammatory properties, making this compound a potential lead for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability, due to the presence of the thiophene ring.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide
- 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonyl chloride
- 5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonyl fluoride
Uniqueness
5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide is unique due to the presence of both a sulfonamide group and a pyrrolidinone moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-ethyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S2/c1-2-8-3-4-10(16-8)17(14,15)12-7-5-9(13)11-6-7/h3-4,7,12H,2,5-6H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHMEINLEQFKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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